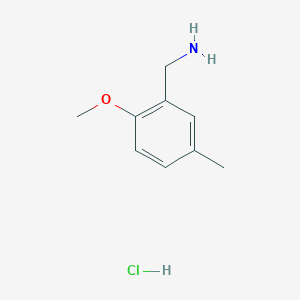

(2-Methoxy-5-methylphenyl)methanamine hydrochloride

Beschreibung

(2-Methoxy-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound is typically synthesized via acid-catalyzed hydrolysis of nitrone precursors or reductive amination, followed by hydrochloride salt formation using concentrated HCl . Its primary applications lie in organic synthesis, where it serves as a versatile building block for pharmaceuticals, agrochemicals, and materials science due to its aromatic and amine functionalities .

Eigenschaften

IUPAC Name |

(2-methoxy-5-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-3-4-9(11-2)8(5-7)6-10;/h3-5H,6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMWZXUXJDQOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-methylphenyl)methanamine hydrochloride typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxy-5-methylphenyl)methanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxy-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form more saturated amines.

Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.

Reduction: Formation of more saturated amines.

Substitution: Formation of brominated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(2-Methoxy-5-methylphenyl)methanamine hydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Methoxy-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target proteins and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of (2-Methoxy-5-methylphenyl)methanamine hydrochloride with analogs:

Substituent Impact :

- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance aromatic ring electron density, increasing stability and altering reactivity in electrophilic substitutions.

- Electron-Withdrawing Groups (e.g., -F, -Br) : Fluorine in 2-Fluoro-5-methoxyphenylmethanamine HCl increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the target compound .

- Heterocyclic Moieties : Pyrimidine-containing analogs exhibit enhanced π-π stacking and hydrogen-bonding interactions, making them valuable in drug design for target specificity .

Physicochemical and Spectroscopic Properties

NMR Data Comparison (Selected Compounds):

Key Observations :

- The methylsulfinyl group in 4-(methylsulfinyl)phenylmethanamine HCl causes significant deshielding in ¹H NMR (δ 2.55) compared to the target compound’s methyl group (δ ~2.30) .

- Aromatic protons in the target compound are expected upfield relative to halogenated analogs due to electron-donating substituents .

Biologische Aktivität

(2-Methoxy-5-methylphenyl)methanamine hydrochloride, with the molecular formula C9H14ClNO, is an organic compound that has garnered attention in various fields of scientific research, particularly in biology and medicine. This compound is characterized by a methoxy group and a methyl group attached to a benzene ring, along with a methanamine group. Understanding its biological activity is crucial for potential therapeutic applications and for elucidating its mechanism of action.

The synthesis of (2-Methoxy-5-methylphenyl)methanamine hydrochloride typically involves the reductive amination of 2-methoxy-5-methylbenzaldehyde with ammonia or an amine source. The reaction is often facilitated by reducing agents such as sodium cyanoborohydride. The resulting amine is converted to its hydrochloride salt through treatment with hydrochloric acid.

The biological activity of (2-Methoxy-5-methylphenyl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The methoxy and methyl groups influence its binding affinity and selectivity towards these targets, potentially acting as either agonists or antagonists. This modulation can affect downstream signaling pathways, making it a candidate for further pharmacological studies.

Neurotransmitter Receptor Interaction

Research indicates that compounds similar to (2-Methoxy-5-methylphenyl)methanamine hydrochloride may exhibit activity at serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies have shown that modifications to the methoxy groups significantly impact receptor binding potency. For example, deletion of specific methoxy groups led to substantial decreases in agonist activity at these receptors .

Comparative Analysis with Similar Compounds

A comparison with similar compounds can provide insight into the unique properties of (2-Methoxy-5-methylphenyl)methanamine hydrochloride. For instance:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2-Methoxy-5-methylphenyl)methanamine hydrochloride | Methoxy and methyl groups on benzene | Potential 5-HT2A receptor interaction |

| 3,4-Dimethoxyphenethylamine | Two methoxy groups | Stronger agonist activity at serotonin receptors |

| 2-Methoxyphenyl isocyanate | Methoxy group with isocyanate | Limited biological data available |

This table highlights the distinct structural features that may contribute to varying biological activities among related compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds in various contexts:

- Serotonin Receptor Agonists : Research on 2,5-dimethoxyphenylpiperidines has shown that specific substitutions can enhance selectivity for 5-HT2A receptors, indicating potential pathways for developing selective agonists .

- Cytotoxicity in Cancer Cells : Investigations into indolyl-pyridinyl-propenones revealed their ability to induce methuosis in glioblastoma cells, suggesting a potential mechanism for compounds with similar structures to exhibit anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.